1-benzhydrylazetidin-3-ol Hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

1-benzhydrylazetidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO.ClH/c18-15-11-17(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10,15-16,18H,11-12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCHTWRWPHBRTNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384318 | |

| Record name | 1-benzhydrylazetidin-3-ol Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90604-02-7 | |

| Record name | 1-benzhydrylazetidin-3-ol Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 90604-02-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Benzhydrylazetidin-3-ol HCl: Structure, Synthesis, and Applications

This technical guide provides a comprehensive overview of 1-benzhydrylazetidin-3-ol hydrochloride (HCl), a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's core characteristics, synthesis methodologies, and its significant role in the creation of various therapeutic agents.

Molecular Structure and Physicochemical Properties

1-Benzhydrylazetidin-3-ol HCl is a heterocyclic organic compound featuring an azetidine ring, a hydroxyl group, and a bulky benzhydryl substituent. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for synthetic transformations and formulation studies.

The core structure consists of a four-membered saturated nitrogen-containing ring (azetidine). A hydroxyl group is attached at the 3-position of this ring, and a benzhydryl group (a diphenylmethyl group) is attached to the nitrogen atom.

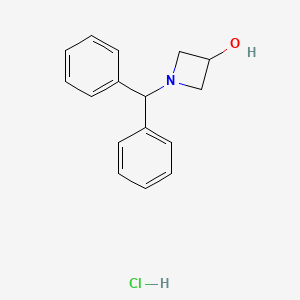

Molecular Structure Visualization

The two-dimensional chemical structure of 1-benzhydrylazetidin-3-ol is depicted below. The hydrochloride salt is formed by the protonation of the azetidine nitrogen.

Caption: 2D structure of 1-benzhydrylazetidin-3-ol HCl.

Physicochemical Data

A summary of the key physicochemical properties of 1-benzhydrylazetidin-3-ol HCl is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₈ClNO | [1] |

| Molecular Weight | 275.77 g/mol | [1] |

| CAS Number | 90604-02-7 | [1] |

| Appearance | White to pale yellow crystalline powder | [2] |

| Melting Point | 172-174 °C | [2] |

| Solubility | Slightly soluble in chloroform (heated), DMSO (heated), and methanol | [2] |

| InChI | InChI=1S/C16H17NO.ClH/c18-15-11-17(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10,15-16,18H,11-12H2;1H | [1] |

Synthesis and Manufacturing

The synthesis of 1-benzhydrylazetidin-3-ol is a critical process, and several methods have been developed to improve yield, purity, and scalability. A widely adopted and efficient method involves the reaction of benzhydrylamine with epichlorohydrin.[3][4] This one-pot synthesis is advantageous for large-scale production due to its high yield and the avoidance of chromatographic purification.[3][5]

Optimized One-Pot Synthesis Protocol

This protocol is based on an improved process that minimizes impurities and is suitable for multi-kilogram scale production.[3][5][6]

Step 1: Reaction of Benzhydrylamine with Epichlorohydrin

-

A reactor is charged with isopropyl alcohol (IPA) and benzhydrylamine.

-

Epichlorohydrin is added to the stirred solution over a period of 1 hour, maintaining the temperature below 30 °C.

-

The reaction mixture is agitated for an additional 30 hours at the same temperature.

-

The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC) to ensure the consumption of benzhydrylamine.

Causality: The slow addition of epichlorohydrin and temperature control are crucial to manage the exothermic nature of the reaction and to minimize the formation of by-products. Isopropyl alcohol serves as a suitable solvent for both reactants.

Step 2: Cyclization to form 1-benzhydrylazetidin-3-ol

The intermediate formed in the first step undergoes an intramolecular cyclization to form the desired azetidine ring. This is typically facilitated by the reaction conditions.

Step 3: Isolation and Purification

The product, 1-benzhydrylazetidin-3-ol, can be isolated from the reaction mixture. The improved process often results in a high-purity product (around 99.3%) without the need for column chromatography.[3]

Step 4: Formation of the Hydrochloride Salt

To obtain the hydrochloride salt, the free base is dissolved in a suitable solvent and treated with hydrochloric acid. The resulting salt precipitates and can be collected by filtration.

Synthesis Workflow Diagram

Caption: Workflow for the optimized synthesis of 1-benzhydrylazetidin-3-ol HCl.

Applications in Drug Development

1-Benzhydrylazetidin-3-ol is a valuable building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The azetidine ring is a desirable motif in drug design as it can impart favorable pharmacokinetic properties.

This intermediate is utilized in the synthesis of a range of therapeutic agents, including:

-

Antiepileptic Drugs: Such as Dezinamide.[3]

-

Antihypertensive Drugs: For example, Azelnidipine.[3]

-

Antimicrobial Agents: Used in the creation of azetidinyloxy analogues.[3]

-

Oral Carbapenem Antibiotics: Including tebipenem.[3]

The hydroxyl group at the 3-position provides a convenient handle for further chemical modifications, allowing for the introduction of various functional groups to modulate the biological activity of the final compound.[6] For instance, it can be converted to a ketone, 1-benzhydrylazetidin-3-one, which is another useful synthetic intermediate.[7]

Safety and Handling

1-Benzhydrylazetidin-3-ol HCl is classified as an irritant.[1][2] It is important to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

-

Hazard Statements:

-

Precautionary Statements:

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-Benzhydrylazetidin-3-ol HCl is a fundamentally important intermediate for the pharmaceutical industry. Its robust and scalable synthesis, coupled with its versatile chemical nature, makes it an indispensable component in the development of a variety of drugs. A thorough understanding of its properties, synthesis, and handling is essential for researchers and developers working to create the next generation of therapeutics.

References

-

Gutta, M., et al. (2010). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Organic Process Research & Development, 14(5), 1051–1056. [Link][3][5]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1]

-

Krishna Reddy, V. V. R. M., et al. (2010). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of P. American Chemical Society. [Link][4]

-

ResearchGate. (n.d.). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Retrieved from [Link][6]

-

ChemBK. (2024). 1-Benzhydryl-3-azetidinol hydrochloride. Retrieved from [Link][2]

-

Google Patents. (n.d.). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride. Retrieved from [8]

Sources

- 1. This compound | C16H18ClNO | CID 2801726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]

- 8. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-(Diphenylmethyl)-3-hydroxyazetidine Hydrochloride (CAS 90604-02-7)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 1-(Diphenylmethyl)-3-hydroxyazetidine hydrochloride, a key intermediate in pharmaceutical synthesis.

Introduction

1-(Diphenylmethyl)-3-hydroxyazetidine hydrochloride, identified by CAS number 90604-02-7, is a heterocyclic organic compound. Its molecular structure features a central four-membered azetidine ring substituted with a hydroxyl group and a bulky diphenylmethyl (benzhydryl) group.[1][2] This compound primarily serves as a crucial building block in the synthesis of various pharmaceutical agents, including potential anti-tumor drugs and antidepressants.[3][4] The hydrochloride salt form enhances its stability and solubility, making it more amenable to use in pharmaceutical manufacturing processes.[1]

Chemical Identity

-

IUPAC Name: 1-benzhydrylazetidin-3-ol;hydrochloride[4]

-

Synonyms: 1-(Diphenylmethyl)-3-azetidinol hydrochloride, 1-(Diphenylmethyl)-3-hydroxyazetidine hydrochloride, 1-benzhydryl-Azetidin-3-ol HCl, 1-Benzhydrylazetidin-3-Ol Hydrochloride, 1-(Diphenylmethyl)Azetidin-3-Ol Hydrochloride, 1-(Diphenylmethyl)-3-Hydroxyazetidine HCl[1][5]

Below is a diagram illustrating the key identifiers for this compound.

Caption: Key Chemical Identifiers for CAS 90604-02-7

Physicochemical Properties

The physical and chemical characteristics of 1-(Diphenylmethyl)-3-hydroxyazetidine hydrochloride are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Appearance | White to pale yellow or off-white crystalline powder/solid. | [1][3] |

| Melting Point | 172-174 °C | [5][8][9] |

| Boiling Point | 353.8 °C at 760 mmHg | [3] |

| Flash Point | 101.7 °C | [3] |

| Solubility | Soluble in water. Slightly soluble in chloroform (heated, sonicated), DMSO (heated), and methanol. | [1][3][5] |

| Vapor Pressure | 1.29E-05 mmHg at 25 °C | [3] |

| Storage | Inert atmosphere, room temperature. Store in a dry, cool, and well-ventilated place. | [3][5][10] |

Spectroscopic Data

Structural elucidation of 1-(Diphenylmethyl)-3-hydroxyazetidine hydrochloride is confirmed through various spectroscopic techniques. The proton nuclear magnetic resonance (¹H-NMR) spectrum provides key insights into the molecular structure.

¹H-NMR (300 MHz, DMSO-d6, TMS as internal standard):

-

δ 7.30-7.70 (10H, m, arylhydrogen): Corresponds to the ten protons on the two phenyl rings.

-

δ 5.85 (1H, s, CH): Assigned to the proton of the methine group connecting the two phenyl rings.

-

δ 5.80 (1H, d, OH): Represents the proton of the hydroxyl group.

-

δ 4.46 (1H, m, CH): Corresponds to the proton on the carbon bearing the hydroxyl group in the azetidine ring.

-

δ 3.70-4.20 (4H, m, CH2): Represents the four protons of the two methylene groups in the azetidine ring.[6]

Synthesis

A common synthetic route to 1-(Diphenylmethyl)-3-hydroxyazetidine hydrochloride involves the reaction of 1-(diphenylmethyl)-3-hydroxyazetidine with hydrochloric acid.

General Procedure:

-

1-(diphenylmethyl)-3-hydroxyazetidine is suspended in a 4.5 M solution of hydrochloric acid in ethyl acetate at room temperature.

-

The reaction mixture is stirred for a short period (e.g., 10 minutes).

-

The solvent is then removed by evaporation to yield 1-(Diphenylmethyl)-3-hydroxyazetidine hydrochloride.[6]

The following diagram illustrates the general workflow for the synthesis of 1-(Diphenylmethyl)-3-hydroxyazetidine hydrochloride.

Caption: Synthesis Workflow for CAS 90604-02-7

Safety and Handling

1-(Diphenylmethyl)-3-hydroxyazetidine hydrochloride is classified as an irritant.[3][6] Appropriate safety precautions should be taken during handling and storage.

-

Hazard Codes: Xi (Irritant)[6]

-

Risk Statements: R36/37/38: Irritating to eyes, respiratory system, and skin.[3][6]

-

Safety Statements:

-

Hazard Statements (GHS):

-

Precautionary Statements: P260, P270, P280

Handling Recommendations:

-

Handle in a well-ventilated area.[10]

-

Wear suitable protective clothing, including gloves and eye/face protection.[10]

-

Avoid contact with skin and eyes.[10]

-

Avoid the formation of dust and aerosols.[10]

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[10]

Storage Recommendations:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

-

Store away from incompatible materials and foodstuff containers.[10]

The logical relationship between the hazard classification and the required safety precautions is depicted in the diagram below.

Caption: Safety and Handling Logic for CAS 90604-02-7

Applications in Drug Development

1-(Diphenylmethyl)-3-hydroxyazetidine hydrochloride is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its utility has been noted in the development of:

-

It is also listed as an impurity of Azelnidipine and used in the synthesis of Paroxetine.[4]

The presence of the azetidine ring, a four-membered nitrogen-containing heterocycle, and the diphenylmethyl group provides a versatile scaffold for further chemical modifications to explore structure-activity relationships in drug discovery programs.[1] As a tertiary amine, it can exhibit basic properties and may interact with various biological targets.[1]

Conclusion

1-(Diphenylmethyl)-3-hydroxyazetidine hydrochloride (CAS 90604-02-7) is a well-characterized compound with defined physicochemical properties, spectroscopic data, and established synthetic routes. Its primary significance lies in its role as a key intermediate in the pharmaceutical industry. A thorough understanding of its properties, along with strict adherence to safety and handling protocols, is essential for its effective and safe utilization in research and development.

References

-

CAS 90604-02-7 - ChemBK. (2024-04-09). Retrieved from [Link]

-

This compound (CAS No: 90604-02-7) API Intermediate Manufacturers - apicule. (n.d.). Retrieved from [Link]

-

Cas 90604-02-7,1-(DIPHENYLMETHYL)-3-HYDROXYAZETIDINE ... - LookChem. (n.d.). Retrieved from [Link]

-

1-(Diphenylmethyl)-3-hydroxyazetidine hydrochloride | 90604-02-7. (n.d.). Retrieved from [Link]

-

XiXisys | GHS 11 (Rev.11) SDS Word 下载CAS: 90604-02-7 Name: substance-name-is-not-available - 杭州智化科技有限公司. (n.d.). Retrieved from [Link]

Sources

- 1. CAS 90604-02-7: 1-Benzhydryl-3-azetidinol hydrochloride [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chembk.com [chembk.com]

- 4. apicule.com [apicule.com]

- 5. 1-(Diphenylmethyl)-3-Hydroxyazetidine Hydrochloride CAS#: 90604-02-7 [amp.chemicalbook.com]

- 6. 90604-02-7 | CAS DataBase [m.chemicalbook.com]

- 7. fishersci.fr [fishersci.fr]

- 8. Cas 90604-02-7,1-(DIPHENYLMETHYL)-3-HYDROXYAZETIDINE HYDROCHLORIDE | lookchem [lookchem.com]

- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 90604-02-7 Name: substance-name-is-not-available [xixisys.com]

- 10. echemi.com [echemi.com]

An In-Depth Technical Guide to 1-(Diphenylmethyl)azetidin-3-ol Hydrochloride: Synthesis, Characterization, and Pharmaceutical Potential

This guide provides a comprehensive technical overview of 1-(diphenylmethyl)azetidin-3-ol hydrochloride, a key intermediate in pharmaceutical synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, detailed characterization, and the rationale behind its significance in medicinal chemistry.

Introduction: The Strategic Importance of the Azetidine Moiety

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1] Its inherent ring strain, approximately 25.4 kcal/mol, endows it with unique reactivity, making it a valuable building block for more complex molecular architectures.[2] The incorporation of the bulky N-benzhydryl (diphenylmethyl) group provides steric influence and can modulate the pharmacokinetic properties of a molecule. When combined with a hydroxyl group at the 3-position, as in 1-(diphenylmethyl)azetidin-3-ol, the compound becomes a versatile intermediate for introducing the azetidine core into a wide array of potential drug candidates.[1] This guide focuses on the hydrochloride salt form, which often improves the handling and solubility characteristics of the parent compound.

Synthesis of 1-(Diphenylmethyl)azetidin-3-ol Hydrochloride

The synthesis of 1-(diphenylmethyl)azetidin-3-ol is a critical process for its application in drug discovery and development. An efficient and scalable synthesis is paramount. A robust one-pot, multikilogram-scale synthesis has been developed, which is particularly relevant for industrial applications as it minimizes impurities and is high-yielding (approximately 80%) without the need for chromatographic purification.[3]

Optimized One-Pot Synthesis of 1-(Diphenylmethyl)azetidin-3-ol

This process typically involves the reaction of benzhydrylamine with a suitable three-carbon building block, such as epichlorohydrin, followed by in-situ cyclization. The use of a one-pot procedure is advantageous as it reduces the number of unit operations, minimizes waste, and improves overall efficiency.

Experimental Protocol: One-Pot Synthesis

Materials:

-

Benzhydrylamine

-

Epichlorohydrin

-

Suitable solvent (e.g., methanol, xylenes)

-

Base (e.g., sodium hydroxide)

Procedure:

-

In a suitable reaction vessel, dissolve benzhydrylamine in the chosen solvent.

-

Cool the solution in an ice bath.

-

Slowly add epichlorohydrin to the cooled solution while maintaining the temperature. The molar ratio of benzhydrylamine to epichlorohydrin is a critical parameter to optimize to minimize the formation of by-products.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to reflux for a specified period (typically several hours to days), monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture and add a solution of a strong base, such as sodium hydroxide, to facilitate the intramolecular cyclization to form the azetidine ring.

-

The product, 1-(diphenylmethyl)azetidin-3-ol, can then be isolated by extraction and crystallization.

Formation of the Hydrochloride Salt

To improve the compound's stability and handling properties, it is often converted to its hydrochloride salt.

Experimental Protocol: Hydrochloride Salt Formation

Materials:

-

1-(diphenylmethyl)azetidin-3-ol

-

Anhydrous solvent (e.g., diethyl ether, ethyl acetate)

-

Hydrochloric acid solution (e.g., in isopropanol or as anhydrous HCl gas)

Procedure:

-

Dissolve the purified 1-(diphenylmethyl)azetidin-3-ol in the anhydrous solvent.

-

Slowly add a stoichiometric amount of the hydrochloric acid solution with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum to yield 1-(diphenylmethyl)azetidin-3-ol hydrochloride as a white crystalline solid.

Caption: Workflow for the synthesis of 1-(diphenylmethyl)azetidin-3-ol hydrochloride.

Comprehensive Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized 1-(diphenylmethyl)azetidin-3-ol hydrochloride. This involves a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are crucial for the characterization of 1-(diphenylmethyl)azetidin-3-ol hydrochloride.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Transfer the solution to an NMR tube.

Instrument Parameters (General):

-

Spectrometer: 400 MHz or higher field strength for better resolution.

-

¹H NMR: Acquire at least 16 scans.

-

¹³C NMR: Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 scans).

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Expected Spectral Features:

-

¹H NMR:

-

Aromatic protons of the diphenylmethyl group will appear as a multiplet in the range of δ 7.2-7.6 ppm.

-

The methine proton of the diphenylmethyl group will appear as a singlet around δ 4.4-4.6 ppm.

-

The protons on the azetidine ring will show characteristic multiplets in the upfield region (δ 2.5-4.0 ppm). The proton attached to the carbon bearing the hydroxyl group will be in the range of δ 4.0-4.5 ppm.

-

The hydroxyl proton will appear as a broad singlet, and its chemical shift is dependent on concentration and solvent.

-

-

¹³C NMR:

-

Aromatic carbons will resonate in the δ 125-145 ppm region.

-

The methine carbon of the diphenylmethyl group will appear around δ 75-80 ppm.

-

The carbons of the azetidine ring will be observed in the δ 50-70 ppm range.

-

3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: FTIR Spectroscopy

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample with dry potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet.

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Expected Spectral Features:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

-

C-H stretching vibrations of the aromatic rings around 3000-3100 cm⁻¹.

-

C-H stretching of the aliphatic CH₂ groups of the azetidine ring in the 2800-3000 cm⁻¹ region.

-

C=C stretching of the aromatic rings around 1450-1600 cm⁻¹.

-

C-O stretching of the alcohol at approximately 1050-1150 cm⁻¹.

3.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol: Mass Spectrometry

Technique: Electrospray Ionization (ESI) is a suitable method.

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer.

-

Acquire the spectrum in positive ion mode.

Expected Spectral Data:

-

The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base (C₁₆H₁₇NO), which has a molecular weight of 239.31 g/mol . The expected m/z would be around 240.1.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound.

Experimental Protocol: HPLC

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary. Stationary Phase: A C18 reversed-phase column is commonly used. Detection: UV detection at a wavelength where the aromatic rings show strong absorbance (e.g., 254 nm).

Data Presentation:

| Technique | Parameter | Expected Value/Observation |

| ¹H NMR | Chemical Shifts (ppm) | Aromatic (7.2-7.6), CH-N (4.4-4.6), Azetidine (2.5-4.5) |

| ¹³C NMR | Chemical Shifts (ppm) | Aromatic (125-145), CH-N (75-80), Azetidine (50-70) |

| FTIR | Wavenumber (cm⁻¹) | O-H (3200-3600), Aromatic C-H (3000-3100), C-O (1050-1150) |

| MS (ESI) | m/z | [M+H]⁺ ≈ 240.1 (for the free base) |

| HPLC | Purity | >98% |

Biological and Pharmaceutical Relevance

While 1-(diphenylmethyl)azetidin-3-ol hydrochloride is primarily known as a synthetic intermediate, the structural motifs it contains are prevalent in biologically active molecules. The N-benzhydryl group is found in numerous compounds with antihistaminic, anticholinergic, and calcium channel blocking activities. Azetidine-containing compounds have been investigated for a wide range of therapeutic applications, including as antibacterial, antiviral, and central nervous system agents.

The combination of the azetidine ring and the N-benzhydryl group in this molecule makes it a valuable precursor for the synthesis of novel compounds with potential therapeutic applications. For instance, it is a key intermediate in the synthesis of certain calcium channel blockers.

Caption: Structural features and their associated potential biological activities.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling 1-(diphenylmethyl)azetidin-3-ol hydrochloride. The following information is a summary of typical safety data sheet (SDS) recommendations.[4][5]

-

Hazards: May cause skin irritation and serious eye irritation. May be harmful if swallowed.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear impervious gloves and protective clothing.

-

Respiratory Protection: Use a NIOSH-approved respirator if dusts are generated.

-

-

Handling: Handle in a well-ventilated area. Avoid generating dust. Wash thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

1-(diphenylmethyl)azetidin-3-ol hydrochloride is a valuable and versatile intermediate in pharmaceutical chemistry. Its efficient, scalable synthesis and the biological relevance of its constituent structural motifs make it a compound of significant interest to drug development professionals. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is essential for its effective utilization in the discovery and development of new therapeutic agents.

References

-

ResearchGate. (2025, August 7). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-(diphenylmethyl)-3-carboxyazetidine. Retrieved from [Link]

-

Supporting Information for Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973). (n.d.). Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(Diphenylmethyl)-3-azetidinol. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine. Retrieved from [Link]

-

Al-Masoudi, N. A., et al. (2018). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. Molecules, 23(11), 2899. Retrieved from [Link]

-

Magtoof, M. S., & Hassan, Z. S. (2011). Synthesis and Characterization Of Some 3-Phenylthio/3-Phenoxyazetidine-2-One: Application of Two Dimensional NMR HMQC 1H-13C, Cosy 1H–1H And Mass Spectroscopy. National Journal of Chemistry, 41, 90-105. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

Bîcu, E., et al. (2019). Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives. Molecules, 24(18), 3290. Retrieved from [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. Retrieved from [Link]

-

Bîcu, E., & Profire, L. (2022). Acylhydrazones and Their Biological Activity: A Review. Pharmaceuticals, 15(12), 1545. Retrieved from [Link]

-

NIST. (n.d.). Azetidine. NIST WebBook. Retrieved from [Link]

-

University of Puget Sound. (n.d.). 1H-NMR. Retrieved from [Link]

- Kumar, A., & Singh, P. (2021). Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences, 11(1), 42-48.

-

PubChem. (n.d.). 1-(Diphenylmethyl)azetidin-3-one. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(Phenylmethyl)-3-azetidinone. Retrieved from [Link]

-

ResearchGate. (2020, April). A rapid FTIR spectroscopic assay for quantitative determination of Memantine hydrochloride and Amisulpride in human plasma and pharmaceutical formulations. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-Benzhydryl-3-azetidinol Hydrochloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-benzhydryl-3-azetidinol hydrochloride, a key chemical intermediate in pharmaceutical synthesis. This document delves into its chemical identity, detailed synthesis protocols, physicochemical properties, and significant applications in drug discovery and development, with a particular focus on its role as a precursor to therapeutic agents and its interaction with metabolic enzymes.

Chemical Identity and Synonyms

1-Benzhydryl-3-azetidinol hydrochloride is a heterocyclic organic compound. For clarity and comprehensive understanding in research and manufacturing, it is crucial to be familiar with its various synonyms and chemical identifiers.

Systematic Name: 1-(diphenylmethyl)azetidin-3-ol hydrochloride

Common Synonyms:

-

N-Benzhydrylazetidin-3-ol HCl[1]

-

1-Benzhydryl-3-hydroxyazetidine hydrochloride[2]

-

1-(Diphenylmethyl)-3-hydroxyazetidine hydrochloride[3]

-

1-Benzhydryl azetidin-3-ol HCl[1]

-

1-benzhydrylazetidin-3-ol hydrochloride[4]

-

Azelnidipine Impurity 2 HCl[4]

Chemical Identifiers:

| Identifier | Value | Source |

| CAS Number | 90604-02-7 | [1][4] |

| Molecular Formula | C₁₆H₁₈ClNO | [1][4] |

| Molecular Weight | 275.77 g/mol | [1][4] |

| InChI Key | LCHTWRWPHBRTNO-UHFFFAOYSA-N | [4] |

Physicochemical Properties

Understanding the physicochemical properties of 1-benzhydryl-3-azetidinol hydrochloride is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Melting Point | 172-174 °C | [1] |

| Boiling Point | 353.8 °C at 760 mmHg | [1] |

| Appearance | White to off-white crystalline solid | [5] |

| Solubility | Slightly soluble in chloroform, DMSO, and methanol | [1][3] |

| pKa (Predicted) | 14.24 ± 0.20 | [5] |

Synthesis of 1-Benzhydryl-3-azetidinol Hydrochloride

The synthesis of 1-benzhydryl-3-azetidinol hydrochloride is a multi-step process that is critical for its use as a pharmaceutical intermediate. A common and efficient method involves the reaction of benzhydrylamine with epichlorohydrin, followed by cyclization and salt formation.

Synthetic Pathway Overview

The synthesis can be conceptually broken down into three main stages:

-

Ring-opening of epichlorohydrin: Benzhydrylamine acts as a nucleophile, attacking the epoxide ring of epichlorohydrin.

-

Intramolecular cyclization: The resulting amino alcohol undergoes an intramolecular nucleophilic substitution to form the azetidine ring.

-

Salt formation: The free base, 1-benzhydryl-3-azetidinol, is treated with hydrochloric acid to yield the stable hydrochloride salt.

Detailed Experimental Protocol

The following protocol is adapted from a patented manufacturing process, providing a robust method for the synthesis of 1-benzhydryl-3-azetidinol hydrochloride.

Step 1: Preparation of 1-(Benzhydrylamino)-3-chloropropan-2-ol

-

To a solution of benzhydrylamine (1 equivalent) in a suitable solvent such as methanol, add epichlorohydrin (1.1-1.5 equivalents) dropwise at a controlled temperature (e.g., 20-25 °C).

-

Stir the reaction mixture at this temperature for several hours until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).

-

The intermediate, 1-(benzhydrylamino)-3-chloropropan-2-ol, is typically used in the next step without further purification.

Step 2: Cyclization to 1-Benzhydryl-3-azetidinol

-

To the solution containing the intermediate from Step 1, add a base (e.g., sodium hydroxide or potassium carbonate) to facilitate the intramolecular cyclization.

-

Heat the reaction mixture to reflux and maintain for several hours until the formation of 1-benzhydryl-3-azetidinol is complete.

-

After cooling, the product can be extracted into an organic solvent.

Step 3: Formation of the Hydrochloride Salt

-

To the solution of 1-benzhydryl-3-azetidinol, add a solution of hydrochloric acid (e.g., in isopropanol or diethyl ether) to precipitate the hydrochloride salt.

-

Collect the solid product by filtration, wash with a suitable solvent (e.g., diethyl ether or ethyl acetate), and dry under vacuum to yield 1-benzhydryl-3-azetidinol hydrochloride as a crystalline solid.

Spectroscopic and Analytical Characterization

Proper characterization is paramount to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the different protons in the molecule. Although detailed assignments can vary slightly with the solvent used, a representative ¹H NMR spectrum would show signals for the aromatic protons of the benzhydryl group, the methine proton of the benzhydryl group, and the protons of the azetidine ring, including the proton on the carbon bearing the hydroxyl group. A patent provides the following simplified ¹H NMR data: 3.62 (s, 2H), 4.10 (s, 2H), 4.46 (s, 1H), 5.76 (s, 1H), 6.21 (s, 1H), 7.20-7.43 (b, 10H)[6]. A more detailed analysis would be required for unambiguous assignment.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the azetidine ring, the methine carbon of the benzhydryl group, and the aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight of the compound. The mass spectrum of 1-benzhydryl-3-azetidinol hydrochloride typically shows a peak corresponding to the protonated molecule [M+H]⁺ of the free base at m/z 240.1. The fragmentation pattern would likely involve the loss of the hydroxyl group and cleavage of the azetidine ring or the benzhydryl group.

High-Performance Liquid Chromatography (HPLC)

HPLC is widely used to assess the purity of 1-benzhydryl-3-azetidinol hydrochloride. A typical method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., with trifluoroacetic acid) and an organic solvent like acetonitrile. The purity is determined by the area percentage of the main peak.

Applications in Drug Development

1-Benzhydryl-3-azetidinol hydrochloride is a valuable building block in the synthesis of several active pharmaceutical ingredients (APIs).

Intermediate for Delafloxacin Synthesis

Delafloxacin is a fluoroquinolone antibiotic with activity against a broad spectrum of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The 3-hydroxyazetidine moiety is a key structural feature of delafloxacin, and 1-benzhydryl-3-azetidinol serves as a protected precursor to this functional group. The benzhydryl group acts as a protecting group for the nitrogen atom of the azetidine ring during the initial steps of the synthesis and is later removed to allow for coupling with the quinolone core.

Precursor for Azelnidipine

Azelnidipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension. The synthesis of Azelnidipine also utilizes a 3-hydroxyazetidine derivative, for which 1-benzhydryl-3-azetidinol can serve as a key starting material.

Role in Cytochrome P450 (CYP) Inhibition Studies

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-benzhydryl-3-azetidinol hydrochloride.

-

Hazard Identification: It is classified as an irritant, and it can be irritating to the eyes, respiratory system, and skin[1].

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Handling: Avoid inhalation of dust and direct contact with the skin and eyes. Work in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials.

Conclusion

1-Benzhydryl-3-azetidinol hydrochloride is a chemical intermediate of significant importance in the pharmaceutical industry. Its well-defined synthesis and versatile reactivity make it a crucial building block for the production of important drugs. A thorough understanding of its chemical and physical properties, as well as its safe handling, is essential for its effective and safe utilization in research and manufacturing. Further investigation into its specific interactions with metabolic enzymes like CYP3A4 will continue to be an area of interest for drug development professionals.

References

- ChemBK. 1-Benzhydryl-3-azetidinol hydrochloride. Accessed January 5, 2026.

- Biotuva Life Sciences. 1-Benzhydryl-3-azetidinol hydrochloride. Accessed January 5, 2026.

- PubChem. This compound. Accessed January 5, 2026.

- LookChem. This compound. Accessed January 5, 2026.

- Otto Chemie Pvt. Ltd. 1-Benzhydryl-3-Azetidinol 95%. Accessed January 5, 2026.

- Sigma-Aldrich. 1-benzhydryl-3-azetidinol AldrichCPR. Accessed January 5, 2026.

- ChemicalBook. 1-benzhydrylazetidin-3-Ol | 18621-17-5. Accessed January 5, 2026.

- PharmaCompass.

- LookChem. This compound Chemical Properties. Accessed January 5, 2026.

- CymitQuimica. CAS 18621-18-6: 3-Hydroxyazetidine hydrochloride. Accessed January 5, 2026.

- Google Patents. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride. Accessed January 5, 2026.

- Fisher Scientific. Azetidines. Accessed January 5, 2026.

- BLD Pharm. 18621-18-6|Azetidin-3-ol hydrochloride|BLD Pharm. Accessed January 5, 2026.

- Google Patents. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride. Accessed January 5, 2026.

- MedKoo Biosciences. Delafloxacin Synthetic Routes. Accessed January 5, 2026.

- ECHEMI.

- PharmaCompass.

- LookChem. This compound. Accessed January 5, 2026.

- Pharmaceutical Synthesis. The Role of 1-Benzhydryl-3-azetidinol in Pharmaceutical Synthesis. Accessed January 5, 2026.

- Fisher Scientific. 1-(Diphenylmethyl)-3-hydroxyazetidine 98.0+%, TCI America™. Accessed January 5, 2026.

- ChemicalBook. 1-benzhydrylazetidin-3-Ol | 18621-17-5 Properties. Accessed January 5, 2026.

- PubMed. Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs. Accessed January 5, 2026.

- Eureka | Patsnap.

- National Institutes of Health. Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process. Accessed January 5, 2026.

- PubMed Central. Macrolide – induced clinically relevant drug interactions with cytochrome P-450A (CYP) 3A4: an update focused on clarithromycin, azithromycin and dirithromycin. Accessed January 5, 2026.

- Google Patents. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. Accessed January 5, 2026.

- National Institutes of Health. Probing Mechanisms of CYP3A Time-Dependent Inhibition Using a Truncated Model System. Accessed January 5, 2026.

- National Institutes of Health. 3-Hydroxyazetidine hydrochloride | C3H8ClNO | CID 2759290. Accessed January 5, 2026.

- PubMed. Pharmacokinetic-pharmacodynamic consequences and clinical relevance of cytochrome P450 3A4 inhibition. Accessed January 5, 2026.

- BLD Pharm. 18621-17-5|1-Benzhydrylazetidin-3-ol|BLD Pharm. Accessed January 5, 2026.

- Biotuva Life Sciences. 1-Benzhydryl-3-azetidinol hydrochloride. Accessed January 5, 2026.

Sources

- 1. chembk.com [chembk.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | C16H18ClNO | CID 2801726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-benzhydrylazetidin-3-Ol | 18621-17-5 [chemicalbook.com]

- 5. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]

- 6. 1-Benzhydryl-3-Azetidinol 95% 18621-17-5 manufacturers in India | 1-Benzhydryl-3-Azetidinol 95% - India with worldwide shipping [ottokemi.com]

Biological activity of N-benzhydrylazetidin-3-ol hydrochloride

An In-Depth Technical Guide to the Biological Significance of N-benzhydrylazetidin-3-ol hydrochloride: A Key Intermediate in JAK Inhibition

Authored by: Gemini, Senior Application Scientist

Abstract

N-benzhydrylazetidin-3-ol hydrochloride is a pivotal chemical intermediate whose significance is defined not by its direct biological activity, but by its crucial role in the synthesis of potent, clinically relevant therapeutic agents. This guide provides an in-depth analysis of this compound, focusing on its function as a sophisticated building block for the Janus kinase (JAK) inhibitor, Baricitinib. We will explore the rationale for its use in synthesis, the profound biological activity of the resulting active pharmaceutical ingredient (API), and the experimental methodologies used to validate this activity. This document is intended for researchers, chemists, and drug development professionals seeking to understand the strategic value of advanced intermediates in modern pharmaceutical synthesis.

Introduction: The Strategic Importance of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has become an increasingly valuable scaffold in medicinal chemistry.[1] Its strained ring system offers a unique three-dimensional geometry that can improve physicochemical properties such as solubility and metabolic stability while providing precise vectors for substituent placement. N-benzhydrylazetidin-3-ol hydrochloride represents a strategically protected form of the azetidin-3-ol core. The bulky benzhydryl (diphenylmethyl) group serves as an effective protecting group for the azetidine nitrogen, preventing unwanted side reactions and directing subsequent chemical modifications. This protection is a cornerstone of its utility, enabling the construction of complex molecules like Baricitinib.

1.1. Chemical Identity and Properties

N-benzhydrylazetidin-3-ol hydrochloride is the hydrochloride salt of the parent compound 1-(diphenylmethyl)azetidin-3-ol. Its identity is well-defined across chemical databases.

-

IUPAC Name: 1-benzhydrylazetidin-3-ol;hydrochloride[2]

-

Synonyms: 1-(Diphenylmethyl)-3-hydroxyazetidine hydrochloride, N-Benzhydryl-3-azetidinol hydrochloride[2]

-

Molecular Formula: C₁₆H₁₈ClNO[2]

-

Molecular Weight: 275.77 g/mol [2]

| Property | Value | Source |

| CAS Number | 90604-02-7 | [2][3] |

| Molecular Formula | C₁₆H₁₈ClNO | [2][3] |

| Molecular Weight | 275.77 g/mol | [2][3] |

| Appearance | Off-White to Pale Yellow Solid | [4] |

| Melting Point | 106 °C (for free base) | [4] |

| Storage | Sealed in dry, Room Temperature, Keep in dark place | [5] |

Role in Synthesis: A Gateway to Baricitinib

The primary value of N-benzhydrylazetidin-3-ol lies in its application as a key starting material or intermediate in multi-step syntheses of pharmacologically active molecules.[5][6] One of the most notable applications is in the synthesis of Baricitinib, an oral, selective, and reversible inhibitor of Janus kinase (JAK) 1 and JAK2.[7]

The synthesis of Baricitinib from azetidine-based precursors involves several key transformations where the initial structure of N-benzhydrylazetidin-3-ol is critical. While various synthetic routes exist, a common strategy involves the initial formation of the protected azetidine ring, followed by oxidation of the hydroxyl group to a ketone, subsequent functionalization to introduce the required cyanomethylene group, and eventual deprotection and coupling with the pyrazolopyrimidine core of the final drug.[6][7][8]

The benzhydryl group is advantageous due to its stability under many reaction conditions and its subsequent removal via catalytic hydrogenation, which is a clean and efficient deprotection strategy.[7]

Caption: Generalized synthetic pathway from the intermediate to the final API.

Biological Activity Profile of Baricitinib

As N-benzhydrylazetidin-3-ol hydrochloride is a precursor, its biological relevance is best understood through the pharmacology of Baricitinib. Baricitinib is a potent immunomodulatory drug approved for treating conditions such as rheumatoid arthritis, alopecia areata, and severe COVID-19.[9]

3.1. Mechanism of Action: JAK-STAT Pathway Inhibition

Baricitinib's primary mechanism of action is the potent and selective inhibition of Janus kinases, specifically JAK1 and JAK2.[9][10] JAKs are intracellular tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors that are central to inflammation and immune response.[11]

The process is as follows:

-

Cytokine Binding: Pro-inflammatory cytokines (e.g., various interleukins and interferons) bind to their specific receptors on the cell surface.

-

JAK Activation: This binding brings the associated JAK proteins into close proximity, allowing them to phosphorylate and activate each other.

-

STAT Phosphorylation: The activated JAKs then phosphorylate Signal Transducers and Activators of Transcription (STATs).[11]

-

Gene Transcription: Phosphorylated STATs dimerize, translocate to the nucleus, and bind to DNA, initiating the transcription of genes involved in inflammation and immune cell function.[12]

Baricitinib competitively binds to the ATP-binding site of JAK1 and JAK2, preventing the phosphorylation and activation of STATs.[11] This effectively disrupts the signaling cascade, leading to a broad downregulation of the inflammatory response.[12][13]

Caption: Baricitinib inhibits the JAK-STAT signaling pathway.

3.2. Pharmacodynamic Effects

The inhibition of JAK1/JAK2 by Baricitinib results in a measurable reduction in the inflammatory milieu. In patients with rheumatoid arthritis or other autoimmune conditions, treatment leads to a significant decrease in serum levels of inflammatory markers like C-reactive protein and pro-inflammatory cytokines such as IL-6.[10][13] This modulation of cytokine networks is central to its therapeutic effect.[13]

3.3. Key Therapeutic Indications

-

Rheumatoid Arthritis: Approved for adult patients with moderately to severely active rheumatoid arthritis who have had an inadequate response to one or more TNF antagonist therapies.[10]

-

COVID-19: Granted Emergency Use Authorization and later full FDA approval for the treatment of COVID-19 in certain hospitalized adults and pediatric patients requiring supplemental oxygen or ventilation, due to its ability to quell the cytokine storm associated with severe disease.[9]

-

Alopecia Areata: Approved for the treatment of severe alopecia areata, an autoimmune disorder that causes hair loss.[9]

Experimental Protocols for Activity Assessment

To validate the biological activity of a compound like Baricitinib, derived from N-benzhydrylazetidin-3-ol, a series of in vitro and cell-based assays are essential.

4.1. In Vitro Kinase Inhibition Assay (Self-Validating System)

This protocol determines the direct inhibitory effect of a compound on the target kinase activity.

-

Objective: To quantify the half-maximal inhibitory concentration (IC₅₀) of the test compound against JAK1 and JAK2.

-

Principle: A luminescent ATP detection assay (e.g., Kinase-Glo®) measures the amount of ATP remaining after a kinase reaction. Higher kinase activity results in lower ATP levels (and lower luminescence), while inhibition results in higher ATP levels.

-

Methodology:

-

Reagent Preparation: Prepare assay buffer, recombinant human JAK1 and JAK2 enzymes, a suitable peptide substrate, and ATP solution. Serially dilute the test compound (Baricitinib) in DMSO to create a range of concentrations.

-

Reaction Setup: In a 384-well plate, add the kinase, the test compound at various concentrations, and the substrate.

-

Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). The causality here is that the inhibitor must be present before the reaction starts to compete with ATP.

-

Termination & Detection: Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent, which generates a luminescent signal proportional to the ATP concentration.

-

Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. Control wells (no inhibitor) and background wells (no enzyme) are crucial for data normalization and self-validation.

-

| Enzyme | Baricitinib IC₅₀ (nM) |

| JAK1 | 5.9 |

| JAK2 | 5.7 |

| JAK3 | > 400 |

| TYK2 | 53 |

| Data derived from literature.[9][14] |

4.2. Cell-Based Phospho-STAT Assay

This protocol confirms that the compound inhibits the signaling pathway within a cellular context.

-

Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a relevant cell line.

-

Principle: Use an immunoassay (e.g., ELISA or Western Blot) to detect the phosphorylated form of a STAT protein (e.g., p-STAT3) in cells after stimulation with a cytokine in the presence or absence of the inhibitor.

-

Methodology:

-

Cell Culture: Plate a suitable human cell line (e.g., TF-1 cells) and starve them of growth factors to reduce baseline STAT phosphorylation.

-

Compound Treatment: Pre-incubate the cells with serial dilutions of the test compound for 1-2 hours. This allows the compound to enter the cells and engage the target.

-

Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) to induce JAK-mediated STAT phosphorylation.

-

Lysis and Detection: Lyse the cells to release proteins. Quantify the amount of phosphorylated STAT3 and total STAT3 using a sandwich ELISA kit or by Western Blotting.

-

Data Analysis: Normalize the p-STAT3 signal to the total STAT3 signal. Plot the normalized signal against the compound concentration to calculate the cellular IC₅₀. This demonstrates target engagement in a physiological system.

-

Safety and Toxicology Profile

The safety profile of N-benzhydrylazetidin-3-ol hydrochloride itself is that of a chemical irritant. The downstream product, Baricitinib, has a well-characterized safety profile from extensive clinical trials.

5.1. Hazard Profile of N-benzhydrylazetidin-3-ol hydrochloride

Aggregated GHS information indicates the compound is a warning-level hazard.[2]

| Hazard Code | Description | Class |

| H315 | Causes skin irritation | Skin Irrit. 2 |

| H319 | Causes serious eye irritation | Eye Irrit. 2 |

| H335 | May cause respiratory irritation | STOT SE 3 |

| Source: ECHA C&L Inventory.[2] |

Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling in a well-ventilated area, are required.[2]

5.2. Clinical Safety Profile of Baricitinib

As an immunosuppressive agent, Baricitinib carries risks that must be managed in a clinical setting.[10]

-

Infections: Increased risk of serious infections, including upper respiratory tract infections and herpes zoster reactivation.[15]

-

Thrombosis: An increased risk of deep vein thrombosis and pulmonary embolism has been noted.[15]

-

Malignancies: Potential for an increased risk of lymphomas and other malignancies.[10]

-

Cardiovascular Events: Potential for major adverse cardiovascular events (MACE).[10]

Conclusion

N-benzhydrylazetidin-3-ol hydrochloride is a quintessential example of an enabling molecule in pharmaceutical development. While possessing no therapeutic activity itself, its carefully designed structure, featuring a stable protecting group on a desirable azetidine scaffold, makes it an invaluable intermediate for synthesizing advanced therapeutics. Its primary contribution to the field is enabling the efficient and scalable production of Baricitinib, a potent JAK1/JAK2 inhibitor that has profoundly impacted the treatment of several inflammatory and autoimmune diseases. Understanding the journey from this intermediate to the final drug product provides critical insight into the logic, strategy, and execution of modern drug discovery and development.

References

-

Title: Baricitinib Source: StatPearls - NCBI Bookshelf URL: [Link]

-

Title: Baricitinib Source: Wikipedia URL: [Link]

-

Title: What is the mechanism of action of Baricitinib? Source: Patsnap Synapse URL: [Link]

-

Title: Mechanism of action of baricitinib and identification of biomarkers and key immune pathways in patients with active systemic lupus erythematosus Source: Annals of the Rheumatic Diseases URL: [Link]

-

Title: Mechanism of action of baricitinib. Source: ResearchGate URL: [Link]

-

Title: Baricitinib: A Review of Pharmacology, Safety, and Emerging Clinical Experience in COVID‐19 Source: PubMed Central URL: [Link]

-

Title: Baricitinib: From Rheumatoid Arthritis to COVID‐19 Source: PubMed Central URL: [Link]

-

Title: A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib Source: PubMed Central - NIH URL: [Link]

-

Title: An Approach to Alkyl Azetidines for Medicinal Chemistry Source: ChemRxiv URL: [Link]

-

Title: A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib Source: ResearchGate URL: [Link]

- Title: Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride Source: Google Patents URL

-

Title: An Efficient Synthesis of Baricitinib Source: ResearchGate URL: [Link]

- Title: Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)

-

Title: 1-benzhydrylazetidin-3-ol Hydrochloride Source: PubChem URL: [Link]

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. This compound | C16H18ClNO | CID 2801726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - CAS:90604-02-7 - Sunway Pharm Ltd [3wpharm.com]

- 4. An Efficient Synthesis of Baricitinib [ouci.dntb.gov.ua]

- 5. 18621-17-5|1-Benzhydrylazetidin-3-ol|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Baricitinib - Wikipedia [en.wikipedia.org]

- 10. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. What is the mechanism of action of Baricitinib? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. ard.bmj.com [ard.bmj.com]

- 14. Baricitinib: From Rheumatoid Arthritis to COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Baricitinib: A Review of Pharmacology, Safety, and Emerging Clinical Experience in COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility Profile of 1-Benzhydrylazetidin-3-ol Hydrochloride

Abstract: This technical guide provides a comprehensive examination of the solubility profile of 1-benzhydrylazetidin-3-ol hydrochloride (CAS: 90604-02-7), a key intermediate in modern pharmaceutical synthesis. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing robust purification and crystallization protocols, and informing preformulation strategies in drug development. This document moves beyond a simple recitation of data, offering a deep dive into the physicochemical principles governing its solubility, detailed experimental methodologies for its determination, and an analysis of how this data translates into practical applications for researchers and process chemists.

Physicochemical Characterization and Molecular Attributes

This compound is a white to pale yellow crystalline powder.[1] Its molecular structure is fundamental to understanding its solubility behavior. The molecule incorporates a bulky, nonpolar benzhydryl group, a polar hydroxyl moiety, and a four-membered azetidine ring. The hydrochloride salt form is created by the protonation of the tertiary amine within the azetidine ring, forming a quaternary ammonium salt.[2][3] This transformation from a free base to a salt is a critical chemical modification designed to enhance aqueous solubility, a common strategy in pharmaceutical development to improve a compound's bioavailability.[3]

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-benzhydrylazetidin-3-ol;hydrochloride | [4] |

| CAS Number | 90604-02-7 | [1][4] |

| Molecular Formula | C₁₆H₁₈ClNO | [1][4] |

| Molar Mass | 275.77 g/mol | [1][4] |

| Appearance | White to Pale Yellow Crystalline Powder | [1] |

| Parent Compound | 1-Benzhydrylazetidin-3-ol (CAS: 18621-17-5) | [5][6] |

The presence of both large nonpolar (benzhydryl) and polar/ionic (hydroxyl, protonated amine) regions makes this molecule amphiphilic to a degree, suggesting a complex solubility profile across a range of solvents.

Foundational Principles of Solubility

The dissolution of a drug is a prerequisite for its absorption and pharmacological activity.[7] For an intermediate like this compound, solubility dictates solvent selection for synthesis, purification, and isolation.[8][9]

Thermodynamic vs. Kinetic Solubility

It is essential to distinguish between two types of solubility measurements:

-

Thermodynamic Solubility: This is the equilibrium concentration of a compound in a solvent at a specific temperature and pressure. It represents the true saturation point and is the focus of this guide. The shake-flask method is the gold standard for its determination.[10][11]

-

Kinetic Solubility: This measures the concentration at which a compound, typically dissolved in a stock solvent like DMSO, begins to precipitate when added to an aqueous buffer.[11] It is a high-throughput screening parameter used in early drug discovery.[11]

Key Factors Influencing Solubility

The solubility of this compound is not a single value but a function of its environment. The following factors are critical:

-

pH: As an amine salt, its aqueous solubility is profoundly pH-dependent.[12][13] At low pH, the equilibrium strongly favors the protonated, ionic form (R₃NH⁺), which is highly water-soluble. As the pH increases towards the compound's pKa, the deprotonated, less soluble free base (R₃N) begins to form, causing solubility to decrease.

-

Temperature: The dissolution process for most solids is endothermic, meaning solubility tends to increase with higher temperatures.[12][13] This is a crucial parameter for developing crystallization protocols.

-

Solvent Polarity: The ionic nature of the hydrochloride salt favors solubility in polar solvents (e.g., water, methanol).[12] However, the large, lipophilic benzhydryl group will contribute to solubility in less polar organic solvents.

-

Solid-State Properties: Polymorphism, the ability of a compound to exist in different crystal forms, can significantly impact solubility. Different polymorphs can have different lattice energies, leading to variations in their dissolution characteristics. While specific data for this compound is not publicly available, this remains a critical consideration in any comprehensive analysis.

Experimental Framework for Solubility Determination

A robust and reproducible methodology is necessary to generate reliable solubility data. The shake-flask method, recommended by regulatory bodies, is the authoritative standard for determining thermodynamic solubility.[10]

Experimental Workflow: Shake-Flask Method

The following diagram illustrates the logical flow of the shake-flask protocol, a self-validating system designed to ensure equilibrium is reached and accurately measured.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol: Equilibrium Solubility via Shake-Flask

This protocol is designed to be a self-validating system by including checks for equilibrium.

Materials and Reagents:

-

This compound (purity >99%)

-

Solvents: Deionized water, pH buffers (1.2, 4.5, 6.8), Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), Chloroform (all HPLC grade or higher)

-

Calibrated analytical balance, orbital shaker with temperature control, centrifuge, pH meter

-

Glass vials with Teflon-lined caps

-

Syringes and 0.22 µm PVDF syringe filters (low-binding)

Experimental Procedure:

-

Preparation: Add an excess amount of the solid compound (e.g., 20-50 mg) to a vial containing a precise volume of the test solvent (e.g., 2-5 mL). The key is to ensure undissolved solid remains visible throughout the experiment.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a predetermined time (e.g., 48 hours).

-

Expertise Insight: The time to reach equilibrium must be established. This is done by taking samples at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements are statistically identical.

-

-

Phase Separation: After equilibration, allow the vials to stand briefly to let the solid settle. Centrifuge the vials to pellet the excess solid.

-

Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter into a clean analysis vial.

-

Trustworthiness Check: The first few drops from the filter should be discarded to saturate any potential binding sites on the filter membrane. The chosen filter material (PVDF) is selected for its low protein/compound binding characteristics.

-

-

Analysis: Dilute the filtrate as necessary with the mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

Comprehensive Solubility Profile

The data generated from the experimental protocol allows for the construction of a detailed solubility profile.

Aqueous pH-Solubility Profile

The relationship between pH and solubility is arguably the most critical parameter for a pharmaceutical compound.

Caption: Logical Relationship of pH and Dominant Species.

Table 2: Representative Aqueous Solubility Data (Hypothetical)

This table illustrates how data should be presented. Actual values must be determined experimentally. The trend shown is based on established chemical principles.

| Aqueous Medium | pH | Temperature (°C) | Expected Solubility (mg/mL) | Biopharmaceutical Relevance |

| 0.1 N HCl | 1.2 | 25 | > 50 | Simulates stomach fluid |

| Acetate Buffer | 4.5 | 25 | 5 - 20 | Simulates small intestine (upper) |

| Phosphate Buffer | 6.8 | 25 | < 1 | Simulates small intestine (lower) |

| Water | ~7.0 | 25 | < 1 | Baseline reference |

Causality: The dramatic drop in expected solubility from pH 1.2 to 6.8 is a direct consequence of the deprotonation of the azetidine nitrogen as the pH of the medium surpasses its pKa. This converts the highly soluble salt into the much less soluble free base.

Solubility in Organic Solvents

Solubility in organic solvents is critical for process chemistry, including reaction setup and purification via crystallization.

Table 3: Qualitative and Representative Quantitative Solubility in Organic Solvents

| Solvent | Polarity Index | Qualitative Data[1] | Expected Solubility (mg/mL) @ 25°C | Rationale & Use Case |

| Methanol | 5.1 | Slightly Soluble | 10 - 30 | Polar protic solvent, useful for purification/crystallization. |

| Ethanol | 4.3 | - | 5 - 20 | Similar to methanol, often used in solvent mixtures. |

| DMSO | 7.2 | Slightly Soluble (Heated) | 5 - 15 | Highly polar aprotic solvent, good for creating stock solutions. |

| Chloroform | 4.1 | Slightly Soluble (Heated) | 1 - 5 | Less polar solvent; solubility driven by nonpolar benzhydryl group. |

| Ethyl Acetate | 4.4 | - | < 1 | Common anti-solvent for crystallization from more polar systems. |

| Heptane | 0.1 | - | < 0.1 | Nonpolar solvent, likely to be a highly effective anti-solvent. |

Causality: The moderate solubility in polar solvents like methanol is driven by the ionic salt and hydroxyl groups. The limited solubility in less polar solvents like chloroform highlights the dominance of the ionic character over the lipophilic benzhydryl group. Solvents like ethyl acetate and heptane are effective "anti-solvents" because they cannot effectively solvate the ionic portion of the molecule, making them ideal for inducing crystallization.

Implications for Pharmaceutical Development

-

Process Chemistry: The data from Table 3 directly informs solvent selection for synthesis and purification. For example, a crystallization could be designed by dissolving the compound in warm methanol and then slowly adding ethyl acetate or heptane as an anti-solvent to induce the formation of high-purity crystals.[8]

-

Preformulation: The aqueous solubility profile (Table 2) is essential for early assessment of potential bioavailability.[7] Based on the expected data, the compound would likely be classified as highly soluble at gastric pH but could face solubility-limited absorption in the lower intestine. This information is critical for the Biopharmaceutics Classification System (BCS).[7]

-

Formulation Development: If this intermediate were to be developed as an active pharmaceutical ingredient (API), the steep pH-solubility curve would necessitate formulation strategies to maintain solubility in the gut, such as the use of pH-modifying excipients or amorphous solid dispersions.

Conclusion

The solubility profile of this compound is a multi-faceted characteristic governed by the interplay of its ionic salt nature, amphiphilic structure, and the physicochemical properties of the solvent system. A thorough understanding, derived from robust experimental methods like the shake-flask protocol, is not merely an academic exercise. It is a critical prerequisite for efficient chemical process development, enabling the rational selection of solvents for synthesis and purification, and for anticipating potential biopharmaceutical challenges in drug development. This guide provides the theoretical framework and practical methodology for researchers to generate and interpret this vital data.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Solubility of Things. (n.d.). Methylamine hydrochloride. Retrieved from [Link]

-

ChemBK. (2024). 1-Benzhydryl-3-azetidinol hydrochloride. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

-

ResearchGate. (2020). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol. Retrieved from [Link]

-

Persson, E. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

- Google Patents. (2015). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.

-

Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of Drug Substance in Dilute HCl Solution. Retrieved from [Link]

-

Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. quora.com [quora.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. This compound | C16H18ClNO | CID 2801726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-benzhydrylazetidin-3-Ol | 18621-17-5 [chemicalbook.com]

- 6. 1-benzhydrylazetidin-3-Ol | 18621-17-5 [amp.chemicalbook.com]

- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]

- 9. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. ascendiacdmo.com [ascendiacdmo.com]

A Comprehensive Technical Guide to the Safety and Hazard Profile of 1-Benzhydrylazetidin-3-ol Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety and hazard information for 1-benzhydrylazetidin-3-ol hydrochloride (CAS No. 90604-02-7). As a crucial intermediate and structural motif in pharmaceutical research, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and regulatory compliance. This document synthesizes data from authoritative sources to deliver actionable insights and protocols for safe handling, storage, and emergency response.

Executive Hazard Summary

This compound is classified as a hazardous substance presenting significant risks upon exposure. The primary hazards are associated with irritation and potential corrosion to the skin, eyes, and respiratory system. All laboratory personnel must handle this compound with strict adherence to the safety protocols outlined in this guide.

Key Hazard Classification (GHS)

| Hazard Class | GHS Category | Hazard Statement | Source |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1] |

Note: Some suppliers of the free base form (1-Benzhydrylazetidin-3-ol, CAS: 18621-17-5) classify the compound more severely as Skin Corrosion Category 1B (H314: Causes severe skin burns and eye damage).[2][3][4] Given this discrepancy and the chemical similarity, a cautious approach assuming higher potential corrosivity is recommended.

Chemical and Physical Identity

A clear understanding of the compound's identity is the foundation of safety.

-

Chemical Name: this compound[1]

-

Synonyms: 1-(Diphenylmethyl)azetidin-3-ol hydrochloride, N-Benzhydrylazetidin-3-ol HCl[5]

-

Molecular Formula: C₁₆H₁₈ClNO[1]

-

Molecular Weight: 275.77 g/mol [1]

-

Structure:

Comprehensive Toxicological Assessment

The toxicological properties of this compound necessitate stringent safety measures. While complete toxicological data is not available, the existing classifications point to significant irritant effects.

-

Acute Toxicity: The toxicological properties have not been fully investigated.[4] It should be handled as a potentially harmful substance if swallowed, inhaled, or absorbed through the skin.

-

Skin Corrosion/Irritation: Classified as causing skin irritation.[1] This is due to the compound's ability to react with skin tissue, leading to inflammation. Prolonged contact may lead to more severe damage. As some sources for the free base indicate a risk of severe burns, direct skin contact must be avoided at all times.[4]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[1] Contact with the eyes can cause pain, redness, and watering. The hydrochloride salt can lower the pH upon contact with eye moisture, potentially leading to significant damage if not promptly and thoroughly rinsed.

-

Respiratory Irritation: The compound is a dust or powder that may cause respiratory irritation if inhaled.[1] This is a common hazard for fine chemical powders, which can irritate the mucous membranes of the respiratory tract.

Risk Mitigation and Safe Handling Protocols

A multi-layered approach to safety, incorporating engineering controls, personal protective equipment, and standardized procedures, is essential.

Engineering Controls

The primary engineering control is to minimize airborne exposure.

-